![molecular formula C14H11NO3S B2798727 1-(Benzenesulfonyl)-1H-indol-3-ol CAS No. 1881331-22-1](/img/structure/B2798727.png)
1-(Benzenesulfonyl)-1H-indol-3-ol
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Description
1-(Benzenesulfonyl)-1H-indol-3-ol, commonly known as BSI, is a chemical compound that belongs to the class of indoles. It has recently gained attention in scientific research due to its potential use as a therapeutic agent in various diseases.
Scientific Research Applications
- Lung Cancer Risk : Benzene exposure is associated with lung cancer risk. A systematic review and meta-analysis of epidemiological studies found that benzene exposure increased the prevalence and mortality of lung cancer . Researchers observed a 20% higher risk of lung cancer prevalence and a 15% higher risk of mortality in individuals exposed to benzene.
- Regioselective Synthesis : Benzenesulfonate indole can be synthesized through a sulfonamidation reaction. For instance, 2-(phenylsulfonyl)-2H-1,2,3-triazole can be obtained by reacting 1H-1,2,3-triazole with benzenesulfonyl chloride . Understanding its synthetic pathways aids in drug development and material science.
- Human Neutrophil Elastase (hNE) Inhibitors : Researchers have explored benzenesulfonate derivatives as competitive inhibitors of hNE. These compounds show promise for treating conditions like Acute Respiratory Distress Syndrome (ARDS) . Further optimization and structure-activity relationship studies are essential.
Cancer Research
Chemical Synthesis
Drug Discovery
properties
IUPAC Name |
1-(benzenesulfonyl)indol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14-10-15(13-9-5-4-8-12(13)14)19(17,18)11-6-2-1-3-7-11/h1-10,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYSZIIKXIPGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzenesulfonyl)-1H-indol-3-ol |
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